Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C19H16FNO4S2 . It has an average mass of 405.463 Da and a monoisotopic mass of 405.050476 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in various chemical reactions. For instance, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides .Physical And Chemical Properties Analysis
This compound is a molecular entity with a specific set of physical and chemical properties defined by its structure . Unfortunately, detailed information on its physical and chemical properties is not available in the retrieved data.Scientific Research Applications
Environmental Presence and Human Exposure
Research has identified perfluorinated alkyl sulfonamides (PFASs), which share structural similarities with the specified compound, in indoor and outdoor environments, indicating widespread human exposure. For example, studies have found PFASs in indoor air, house dust, and outdoor air, highlighting their persistence and potential for bioaccumulation. This exposure is significant due to PFASs' use in consumer products for surface protection, and their detection emphasizes the need for monitoring human and environmental health impacts (Shoeib et al., 2005).
Mechanism of Action
Target of Action
The primary target of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
this compound, also known as TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The molecular and cellular effects of this compound’s action involve the suppression of TLR4-mediated cytokine production . By inhibiting TLR4 signaling, this compound can reduce the inflammatory responses associated with various diseases .
properties
IUPAC Name |
ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-2-25-19(22)17-18(14(12-26-17)13-8-4-3-5-9-13)27(23,24)21-16-11-7-6-10-15(16)20/h3-12,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYUUHWFLXCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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